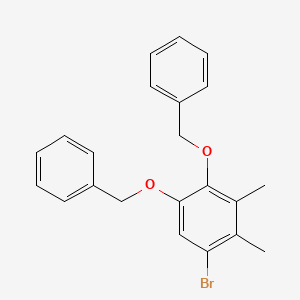![molecular formula C19H23N5O2S B2504277 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 832091-72-2](/img/structure/B2504277.png)
2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is utilized as a precursor in the synthesis of diverse heterocyclic structures, such as pyrrole, pyridine, coumarin, thiazole, and triazole derivatives. These compounds have been synthesized to assess their potential biological activities, including insecticidal, antimicrobial, and anticancer properties. The synthesis involves various chemical reactions that introduce the triazole core into different heterocyclic frameworks, demonstrating the compound's versatility in generating pharmacologically relevant structures (Fadda et al., 2017).
Antimicrobial and Anticancer Activity
Derivatives of this compound have been synthesized and tested for their in-vitro antimicrobial activity against a range of bacterial and fungal strains. The structural variations introduced in the triazole moiety have been explored to enhance the antimicrobial efficacy of these compounds (MahyavanshiJyotindra et al., 2011). Additionally, certain derivatives have demonstrated significant anticancer activity, showcasing their potential as therapeutic agents in oncology research. The research indicates that modifications to the triazole and indole moieties can result in compounds with promising biological activities, highlighting the compound's utility in drug discovery efforts (Albratty et al., 2017).
Radiopharmaceutical Applications
A novel dipeptide derivative containing the triazole-pyridine moiety, related to the compound , has been synthesized and evaluated as a potential imaging agent for brain SPECT (Single Photon Emission Computed Tomography). This study emphasizes the compound's relevance in developing diagnostic agents, particularly for neuroimaging, by demonstrating high brain uptake and good in vitro and in vivo stability (Abdel-Ghany et al., 2013).
Chemical Synthesis and Structural Analysis
The compound and its derivatives serve as key intermediates in chemical syntheses, particularly in the formation of complex heterocyclic structures. These synthetic routes often involve cascade reactions, highlighting the compound's role in facilitating multistep chemical transformations that lead to pharmacologically active molecules. The structural elucidation of these compounds, through techniques such as X-ray diffraction and NMR spectroscopy, provides valuable insights into their potential applications in medicinal chemistry and materials science (Boraei et al., 2021).
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide” might interact with various targets in the body.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound impacts multiple biochemical pathways.
Result of Action
Given the biological activities associated with indole derivatives , it’s possible that the compound has a range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-2-24-18(15-11-20-16-8-4-3-7-14(15)16)22-23-19(24)27-12-17(25)21-10-13-6-5-9-26-13/h3-4,7-8,11,13,20H,2,5-6,9-10,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXXRPQMNVGOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
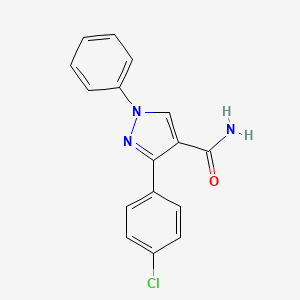
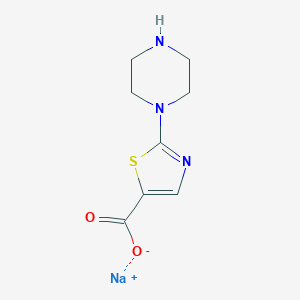
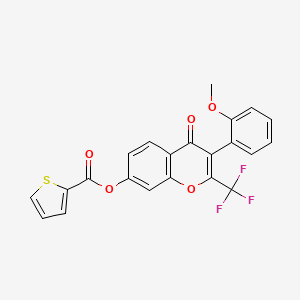
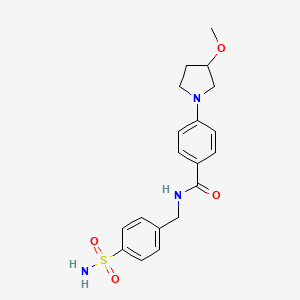
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

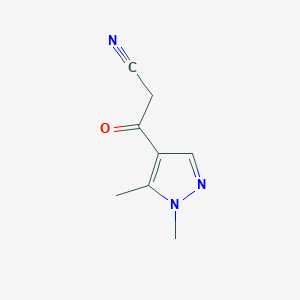
![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
